Adriamycin 14-thioacetate is derived from doxorubicin, which is produced by the bacterium Streptomyces peucetius. This compound is categorized within the broader classification of anthracycline antibiotics, which are widely used in cancer chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II, leading to cell death in rapidly dividing cells .
The synthesis of Adriamycin 14-thioacetate involves several key steps:
This method has been shown to yield significant amounts of the desired thioester derivatives, which can be further purified through crystallization or chromatography techniques .
Adriamycin 14-thioacetate retains the core structure of doxorubicin, characterized by:
The molecular formula can be represented as , indicating the presence of sulfur due to the thioacetate modification .
Adriamycin 14-thioacetate participates in various chemical reactions:
These reactions are crucial for understanding how modifications influence pharmacokinetics and therapeutic efficacy .
The mechanism of action for Adriamycin 14-thioacetate is similar to that of doxorubicin:
These mechanisms collectively result in apoptosis of rapidly dividing cancer cells, making Adriamycin 14-thioacetate effective against various malignancies .
Adriamycin 14-thioacetate exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for drug delivery systems .
Adriamycin 14-thioacetate has significant scientific applications:
The continued exploration of this compound underscores its relevance in oncology and pharmaceutical sciences .
The synthesis of Adriamycin 14-thioacetate relies on nucleophilic displacement reactions at the C-14 position of daunorubicin precursors. This approach capitalizes on the electrophilic character of the C-14 carbon activated by a leaving group (typically bromide). The core reaction involves treating 14-bromodaunorubicin with thioacetic acid ($\ce{CH3COSH}$) in anhydrous ethanol, using potassium carbonate ($\ce{K2CO3}$) as a base to deprotonate the thioacid and facilitate nucleophilic attack [2] [9]. This one-step substitution yields the thioacetate ester linkage ($\ce{-SCOCH3}$) characteristic of the target compound.
Crucially, the stereoelectronic environment at C-14 favors SN₂-type mechanisms, where backside attack by the thiocarboxylate anion ($\ce{CH3COS-}$) inverts configuration. This reaction pathway stands in contrast to oxygen-based esterifications (e.g., valerate), which may proceed via different intermediates or require protected intermediates. The choice of thioacetic acid as the nucleophile is strategic, as its higher nucleophilicity compared to carboxylic acids enhances reaction kinetics and yield for the thioester bond formation [7] [9].
14-Bromodaunorubicin serves as the indispensable precursor for Adriamycin 14-thioacetate synthesis. Its preparation involves electrophilic bromination of daunorubicin at the C-14 position using reagents like bromine ($\ce{Br2}$) in chloroform ($\ce{CHCl3}$) or N-bromosuccinimide (NBS) in dimethylformamide (DMF) [9] [10]. The reactivity hinges on the electron-rich nature of the adjacent quinone-hydroquinone system in the anthracycline aglycone.
Table 1: Key Bromide Precursor Reactions for 14-Substituted Analogues
Nucleophile | Reaction Conditions | Product | Primary Application |
---|---|---|---|
Thioacetic acid ($\ce{CH3COSH}$) | $\ce{K2CO3}$, EtOH, reflux | Adriamycin 14-thioacetate | Antitumor agent synthesis [2] [9] |
Thiobenzoic acid ($\ce{C6H5COSH}$) | $\ce{K2CO3}$, EtOH, reflux | Adriamycin 14-thiobenzoate | Structure-activity studies [2] |
Sodium azide ($\ce{NaN3}$) | DMF, 25°C | 14-Azido analogue | Intermediate for further derivatization [9] [10] |
Potassium thiocyanate ($\ce{KSCN}$) | DMF, reflux | 14-Thiocyanato analogue | Low-activity antitumor candidate [9] [10] |
The bromide leaving group exhibits superior reactivity compared to chloride or hydroxyl variants due to its polarizability and moderate bond strength. Solvent selection is critical: ethanol ($\ce{EtOH}$) promotes solubility of ionic intermediates for thioester formation, while dimethylformamide (DMF) is preferred for less nucleophilic species like thiocyanate [9] [10]. Kinetic studies indicate complete conversion of the bromide precursor to Adriamycin 14-thioacetate typically occurs within 2–4 hours under reflux conditions (78°C in ethanol) [2].
The daunosamine sugar moiety in anthracyclines contains acid-sensitive glycosidic bonds prone to hydrolysis under synthetic conditions. During C-14 modification, protecting the amino group ($\ce{-N(CH3)H}$) at C-3´ of the sugar is essential. The N-trifluoroacetyl ($\ce{-COCF3}$) group is frequently employed due to its orthogonal stability—it withstands the basic conditions (e.g., $\ce{K2CO3}$) used in thioester formation but can be readily removed by mild hydrolysis without affecting the newly installed thioacetate [9] [10].
Table 2: Impact of Protecting Groups on Glycosidic Bond Integrity
Protecting Group | Stability Under Basic Conditions | Deprotection Method | Glycosidic Bond Survival Rate |
---|---|---|---|
N-Trifluoroacetyl ($\ce{-COCF3}$) | High | $\ce{K2CO3}$/MeOH or mild aqueous base | >95% [9] [10] |
N-Benzyl ($\ce{-CH2C6H5}$) | Moderate | Hydrogenolysis ($\ce{H2/Pd-C}$) | ~85% |
Unprotected | Low | N/A | <40% (significant cleavage) [9] |
Additional protection of the sugar hydroxyls is sometimes necessary. 3´,4´-Di-O-acetyl groups are commonly used, providing steric shielding to the glycosidic bond during prolonged reactions. These esters are stable under the basic displacement conditions but cleavable via zymolytic hydrolysis (e.g., porcine liver esterase) after C-14 functionalization [9] [10]. This multi-step protection strategy ensures the critical glycosidic linkage remains intact, preserving the compound’s ability to intercalate DNA.
Synthetic efficiency varies significantly among C-14 modified anthracyclines due to differences in nucleophile reactivity, steric demands, and byproduct formation. Adriamycin 14-thioacetate synthesis typically achieves yields of 65–75% after purification, outperforming bulkier analogs like thiovalerate (55–60%) or thiobenzoate (50–55%) [2] [9]. This advantage stems from the small size and high nucleophilicity of the thioacetate anion.
Table 3: Yield and Activity Comparison of Key 14-Substituted Analogs
Analog | Synthetic Yield (%) | In Vivo P-388 Leukemia Activity (T/C %) | DNA Binding Affinity (Relative to Adriamycin) |
---|---|---|---|
Adriamycin 14-thioacetate | 65–75 | 145–160 | 0.9 [2] |
Adriamycin 14-thiovalerate | 55–60 | 150–170 | 0.8 [2] |
Adriamycin 14-thiobenzoate | 50–55 | 140–155 | 0.7 [2] |
14-Azido adriamycin | 60–65 | 125 | Negligible [9] [10] |
14-Acetoxy adriamycin | 70–80 | 180–200 | 0.3 [9] [10] |
14-Thiocyanato adriamycin | 45–50 | 110 | Negligible [9] [10] |
Reaction scalability favors thioacetate formation: its shorter reaction time (2–3 hours vs. 4–6 hours for thiovalerate) minimizes decomposition pathways. However, all thioesters exhibit lower DNA binding than oxygen-linked esters (e.g., 14-acetoxy) or parent Adriamycin, reflecting altered electronic interactions with DNA bases due to the sulfur atom’s reduced H-bond acceptance [2]. Despite this, Adriamycin 14-thioacetate retains significant in vivo activity against murine P-388 leukemia (T/C values of 145–160%), confirming that DNA intercalation isn’t the sole determinant of antitumor efficacy for C-14 modified analogs [2] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: